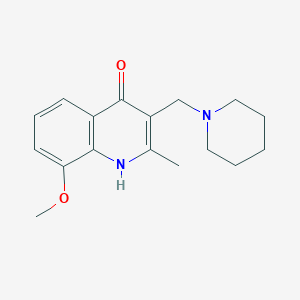

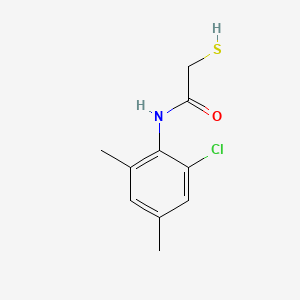

![molecular formula C18H23N3O3 B5594364 3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)

3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine" often involves intricate reactions, including condensation-cyclization processes and the use of piperidine as a catalyst or reactant. For instance, Rajanarendar et al. (2006) reported a facile one-step synthesis of chromene substituted isoxazolo[4,5-b]pyridine derivatives, which highlights the complexity and efficiency of synthesizing related compounds (Rajanarendar, Karunakar, Ramesh, & Rao, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine" has been examined using X-ray diffraction analysis, revealing intricate details about their conformation and the role of hydrogen bonds in their molecular packing. For example, Kuleshova and Khrustalev (2000) discussed the molecular and crystal structures of hydroxy derivatives of hydropyridine, demonstrating the impact of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves a variety of reactions, including deoxygenation, condensation with aromatic aldehydes, and reactions with nitrogen nucleophiles, showcasing their versatility in chemical transformations. For example, the work by Avasthi and Knaus (1981) on the synthesis and reactions of pyridinyl oxiranes with nitrogen nucleophiles highlights the chemical diversity and reactivity of these compounds (Avasthi & Knaus, 1981).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and thermal stability, are critical for understanding their behavior in various applications. Naveen et al. (2015) detailed the synthesis, characterization, crystal, and molecular structure studies of a related compound, providing insights into its physical characteristics (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents and the impact of structural modifications on chemical behavior, are fundamental for comprehending the utility and applications of these compounds. Research by Rao et al. (2017) on the Cu-catalyzed synthesis of imidazo[1,2-a]pyridines illustrates the innovative approaches to exploiting the chemical properties of related compounds for synthesizing valuable products (Rao, Mai, & Song, 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Techniques : The development of novel chemical compounds often involves the synthesis of a variety of heterocyclic structures, including pyridines, pyrazolo[4,3-c]pyridines, and isoxazolo-annulated structures. These compounds are synthesized through various chemical reactions, highlighting the versatility and utility of the core structure of "3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine" in generating diverse molecules (El-Subbagh et al., 2000), (Würdemann & Christoffers, 2014).

Biological Evaluation : These compounds are evaluated for their potential antiviral, antitumor, and cytotoxic activities, showcasing the relevance of the core structure in medicinal chemistry. For instance, certain derivatives have been found to exhibit activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as demonstrating broad-spectrum antitumor activity (El-Subbagh et al., 2000), (Rostom, Hassan, & El-Subbagh, 2009).

Structural and Conformational Studies

- Conformational Analysis : Research has also focused on the conformational study of lactone fused perhydroisoxazolo[2,3-a]pyridines, providing insights into the structural preferences of these molecules in various states. This type of study aids in understanding the molecular geometry that might influence biological activity (Alvarez-Larena et al., 1995).

Application in Oxidation and Catalysis

- Role in Oxidation Processes : Certain complexes containing pyridine structures are utilized in oxidation reactions, including the oxidation of hydrocarbons and olefin epoxidation, demonstrating the applicability of these compounds in catalysis and synthetic organic chemistry (Chavez et al., 1999).

Electrophysiological Studies and GABAA Agonist Activity

- Electrophysiological Applications : Some derivatives, designed as analogues of potent GABAA agonists, have been synthesized and evaluated for their activity, which is crucial for understanding neurotransmission and potential therapeutic applications for neurological disorders. These studies underscore the relevance of such compounds in neuroscience research (Byberg et al., 1987).

properties

IUPAC Name |

[3-(2-methylpropyl)-1,2-oxazol-5-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-13(2)10-14-11-17(24-20-14)18(22)21-8-5-15(6-9-21)23-16-4-3-7-19-12-16/h3-4,7,11-13,15H,5-6,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIFGIOWBMAMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

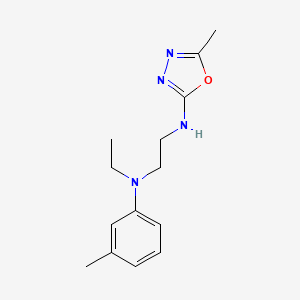

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)

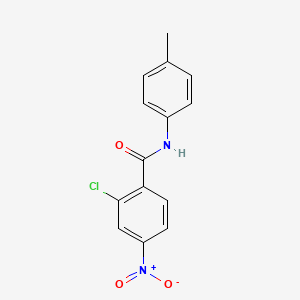

![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)

![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)

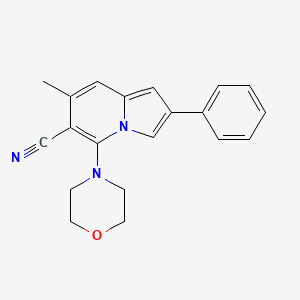

![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)

![1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594378.png)

![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)